1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine
Description
This compound is a pyrazole derivative featuring a 2-fluoroethyl group at the 1-position, a 5-methyl substituent, and an N-(furan-2-ylmethyl)amine group at the 4-position. The pyrazole core provides aromatic stability, while the fluorine atom enhances lipophilicity and metabolic resistance, making it a candidate for pharmaceutical applications. The furan-2-ylmethyl group is a common motif in bioactive molecules, often associated with antimicrobial activity .
Properties
Molecular Formula |
C11H14FN3O |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H14FN3O/c1-9-11(8-14-15(9)5-4-12)13-7-10-3-2-6-16-10/h2-3,6,8,13H,4-5,7H2,1H3 |
InChI Key |
DFQSGHYQLIZCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through alkylation reactions using furan-2-ylmethyl halides.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Fluoroethyl halides for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological membranes, while the furan-2-ylmethyl group may contribute to its binding affinity with certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
a. Tetrazole Derivatives
b. Thiourea Derivatives
- Example: 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b) Core: Thiourea (SC(NH₂)₂). Substituents: Similar aryl and furan groups. Crystallography: Monoclinic system (space group P21/c) with distinct hydrogen-bonding networks .
c. Pyrazole Derivatives
- Target Compound: 1-(2-Fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine. Core: Pyrazole (5-membered ring with two adjacent N atoms). Substituents: 2-Fluoroethyl (enhances bioavailability), 5-methyl (steric stabilization), and furan-2-ylmethylamine. Distinct Feature: Fluorine’s electronegativity may improve binding to hydrophobic enzyme pockets compared to non-fluorinated analogs.
Substituent-Based Comparisons
Table 1: Key Substituents and Their Impacts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
